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Compound Name:
iodobenzohydrazide

Cat. No.: B11985310

Get Quote

Executive Summary

N'-Benzylidene-2-iodobenzohydrazide represents a critical scaffold in medicinal chemistry,

specifically within the N-acylhydrazone class.[1] These molecules are frequently investigated
as "privileged structures” due to their ability to bind multiple biological targets, including
bacterial enoyl-ACP reductase (InhA) and various kinases.[1][2]

This guide details the synthesis, purification, and structural characterization of the title
compound. Unlike generic protocols, this document emphasizes the 2-iodo substituent's steric
and electronic influence, which dictates specific solubility profiles and crystal packing
arrangements distinct from its 3- and 4-iodo isomers.[1][2]

Chemical Foundation & Retrosynthesis[1][2]
Structural Significance

The molecule consists of a 2-iodobenzoyl moiety linked to a benzylidene unit via a hydrazone
bridge (-CONHN=CH-).[2]
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e The Hydrazone Linker: Provides a rigid backbone with both hydrogen bond donor (NH) and
acceptor (C=0, Nsp2) sites, facilitating target binding.[1][2]

e The 2-lodo Substituent: Introduces significant steric bulk ortho to the carbonyl. This forces
the amide moiety out of planarity with the phenyl ring in solution, influencing reactivity and
bioavailability.[1][2] It also offers a "sigma-hole" for potential halogen bonding interactions in
protein active sites.

Retrosynthetic Analysis

The synthesis is best approached via a convergent Schiff base condensation.[2] The target
molecule is disconnected at the imine (C=N) bond.[2]

o Fragment A: 2-lodobenzohydrazide (Nucleophile)[2]
o Fragment B: Benzaldehyde (Electrophile)[2][3]

Precursor Logic: 2-lodobenzohydrazide is synthesized via hydrazinolysis of methyl 2-
iodobenzoate. Direct reaction of the acid with hydrazine is often sluggish; the ester provides a
more reactive electrophilic center.[2]

Experimental Protocol
Step 1: Synthesis of 2-lodobenzohydrazide

Objective: Convert methyl 2-iodobenzoate to the corresponding hydrazide.

Reagents:

o Methyl 2-iodobenzoate (10 mmol)[2]

e Hydrazine hydrate (99%, 50 mmol - Excess is critical to prevent dimer formation)[1][2]
o Ethanol (Absolute, 20 mL)

Procedure:

» Dissolve methyl 2-iodobenzoate in absolute ethanol in a round-bottom flask.
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Add hydrazine hydrate dropwise with stirring at room temperature.

Reflux the mixture at 80°C for 4—6 hours.

o Process Control: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).[2] The starting
ester (high Rf) should disappear, replaced by a lower Rf spot (hydrazide).[1][2]

Cool the mixture to room temperature and then to 0°C in an ice bath.

Filter the resulting precipitate.[2] Wash with cold ethanol (2 x 5 mL) and diethyl ether.

Yield Expectation: 70—-85%.

Physical Property Check: White to off-white solid, mp 118-122°C.[2]

Step 2: Condensation to N'-Benzylidene-2-
iodobenzohydrazide

Objective: Form the azomethine bond via acid-catalyzed condensation.
Reagents:

¢ 2-lodobenzohydrazide (5 mmol)[2]

e Benzaldehyde (5.5 mmol - Slight excess)[2]

e Ethanol (20 mL)

» Glacial Acetic Acid (3-5 drops - Catalyst)[2]

Procedure:

e Suspend 2-iodobenzohydrazide in ethanol.

o Add benzaldehyde followed by catalytic acetic acid.[2]

o Reflux for 2—4 hours. The suspension will typically dissolve as the reaction proceeds,
followed by the precipitation of the product upon cooling or prolonged heating.[1][2]
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Self-Validating Check: The product is generally less soluble than the starting hydrazide.[2]
Appearance of a heavy precipitate indicates success.[2]

Cool to room temperature. Filter the solid.[2][4]

Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is poor.

Drying: Vacuum dry at 50°C for 4 hours.

Reaction Mechanism Visualization

The formation of the hydrazone proceeds via a nucleophilic attack of the terminal hydrazine
nitrogen on the aldehyde carbonyl, followed by proton transfer and dehydration.[2]

Nucleophilic Attack Tetrahedral Proton Transfer Dehydration

Acetic Acid (Cat.) L Reagents (Rate Limiting) > A (+H+) n | Protonated (-H20)
Activates Carbonyl > (Hydrazide + Aldehyde) Intermedla_te | Intermediate
(Carbinolamine)

Product
(Hydrazone + H20)

\ 4

Click to download full resolution via product page

Caption: Step-wise mechanism of acid-catalyzed hydrazone formation.

Characterization Framework
Spectroscopic Data

The following data represents the standard spectral signature for this compound class.
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Technique

Signal | Parameter

Assignment / Observation

1H NMR

6 11.8-12.1 ppm (s, 1H)

Amide —NH-: Highly
deshielded due to electron-
withdrawing carbonyl and

potential H-bonding.[1]

(DMSO-d6)

0 8.3-8.5ppm (s, 1H)

Azomethine —-N=CH-:
Characteristic singlet
confirming the formation of the
double bond.[1][2]

0 7.9-8.0 ppm (d, 1H)

Aromatic H (Ortho to |):
Deshielded doublet distinct

from other aromatic protons.[1]

[2]

0 7.4—7.7 ppm (m, Ar-H)

Remaining aromatic protons
(Benzoyl + Benzylidene rings).

[1](2]

C=0 (Amide): Carbonyl

13C NMR 0 ~163 ppm
carbon.[2]
C=N (Imine): Azomethine
(DMSO-db6) 0 ~148 ppm
carbon.[2]
C-I (Ipsocarbon): Significant
0 ~93-95 ppm upfield shift due to the "Heavy
Atom Effect” of lodine.
IR (KBr) 3200-3300 cm—1 N-H Stretch: Sharp band.[2]

1640-1660 cm~?

C=0I1][2] Stretch: Amide |
band.

1590-1610 cm™1

C=N Stretch: Imine formation

confirmation.

Expected molecular ion peak

Mass Spec m/z [M+H]* corresponding to Formula
Weight (~365.15 g/mol ).[2]
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Stereochemistry

Hydrazones can exist as E or Z isomers.[2]

e Dominant Isomer: The (E)-isomer is thermodynamically favored to minimize steric repulsion
between the amide oxygen and the benzylidene phenyl ring.[2]

o Crystal Packing: In the solid state, these molecules often form centrosymmetric dimers
linked by intermolecular N—H[1][2]---O hydrogen bonds.[2][5][6]

Biological Context & Applications

This specific derivative is often synthesized as part of Structure-Activity Relationship (SAR)
studies for:

» Antimicrobial Agents: The 2-iodo derivative is compared against 3- and 4-iodo analogs to
determine the optimal halogen position for penetrating bacterial cell walls.

e Anticancer Activity: The hydrazone linker acts as an iron chelator in some contexts, inhibiting
ribonucleotide reductase.[1][2] The bulky 2-iodo group can restrict conformational flexibility,
potentially increasing selectivity for specific kinase pockets.[1][2]

References
o Synthesis of 2-iodobenzohydrazide precursors
o Source: BenchChem.[2] "N'-Benzylidene-2-iodobenzohydrazide | RUO".
e General Hydrazone Synthesis & Characterization (Analogous 5-iodo and 2-hydroxy systems)

o Source: Nguyen, T. et al. "Crystal structure of (E)-N'-[1-(4-aminophenyl)ethylidene]-2-
hydroxy-5-iodobenzohydrazide methanol monosolvate".[1] PubMed Central.[2]
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PubMed.[2]

o URL:[Link]
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o Source: Popiotek, L. et al. "Synthesis, Structural Properties and Biological Activities of
Novel Hydrazones of 2-, 3-, 4-lodobenzoic Acid".[1][2] Molecules.

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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